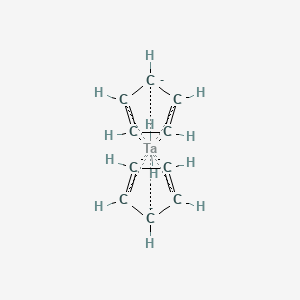
Cyclopenta-1,3-diene;tantalum dihydride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopenta-1,3-diene;tantalum dihydride is an organometallic compound that features a cyclopentadiene ring bonded to a tantalum atom, which is further bonded to two hydrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclopenta-1,3-diene;tantalum dihydride typically involves the reaction of cyclopenta-1,3-diene with a tantalum precursor under controlled conditions. One common method is the reaction of cyclopenta-1,3-diene with tantalum pentachloride (TaCl5) in the presence of a reducing agent such as lithium aluminum hydride (LiAlH4). The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature that facilitates the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures the efficient and high-yield production of the compound. The reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Cyclopenta-1,3-diene;tantalum dihydride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form tantalum oxides and other oxidation products.
Reduction: It can be reduced further to form lower oxidation state tantalum compounds.
Substitution: The hydrogen atoms can be substituted with other ligands, leading to the formation of new organometallic complexes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides. The reactions are typically carried out at elevated temperatures.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used under inert atmospheres.
Substitution: Ligands such as phosphines, amines, and halides can be introduced under controlled conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tantalum oxides, while substitution reactions can produce a variety of organometallic complexes with different ligands.
Scientific Research Applications
Cyclopenta-1,3-diene;tantalum dihydride has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and hydrogenation.
Biology: The compound’s potential biological activity is being explored, particularly in the context of enzyme inhibition and interaction with biomolecules.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in the treatment of certain cancers and other diseases.
Industry: It is used in the production of advanced materials, including high-performance polymers and coatings.
Mechanism of Action
The mechanism by which cyclopenta-1,3-diene;tantalum dihydride exerts its effects involves the interaction of the tantalum center with various substrates. The cyclopentadiene ring provides stability and facilitates the coordination of the tantalum atom with other molecules. The compound can activate substrates through oxidative addition, reductive elimination, and other organometallic reaction pathways. Molecular targets include organic molecules, polymers, and biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
Cyclopentadienyl complexes: These include compounds such as ferrocene (cyclopentadienyl iron) and nickelocene (cyclopentadienyl nickel).
Tantalum hydrides: Other tantalum hydride compounds, such as tantalum pentahydride, share some similarities in terms of reactivity and applications.
Uniqueness
Cyclopenta-1,3-diene;tantalum dihydride is unique due to the combination of the cyclopentadiene ligand and the tantalum center. This combination imparts specific chemical properties, such as high stability and reactivity, making it suitable for a wide range of applications. Its ability to undergo various chemical reactions and form diverse products further distinguishes it from other similar compounds.
Properties
Molecular Formula |
C10H12Ta-2 |
|---|---|
Molecular Weight |
313.15 g/mol |
IUPAC Name |
cyclopenta-1,3-diene;tantalum dihydride |
InChI |
InChI=1S/2C5H5.Ta.2H/c2*1-2-4-5-3-1;;;/h2*1-5H;;;/q2*-1;;; |
InChI Key |
KLCDYLVWGBAPPP-UHFFFAOYSA-N |
Canonical SMILES |
[CH-]1C=CC=C1.[CH-]1C=CC=C1.[TaH2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


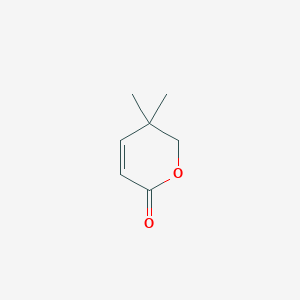
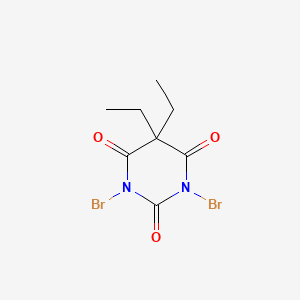
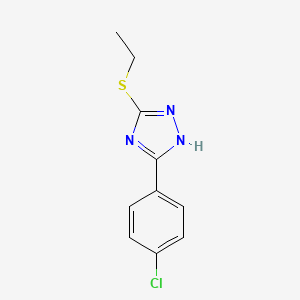
![[1,1'-Biphenyl]-4-yl (pentyloxy)acetate](/img/structure/B14635704.png)
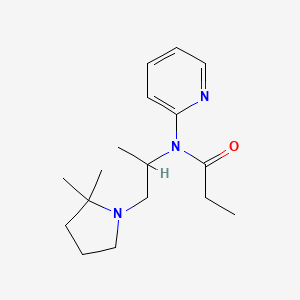
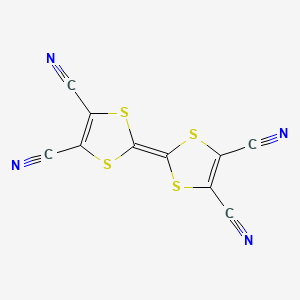
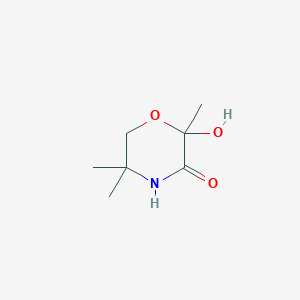
![4,4,6,6,7,7-Hexamethylbicyclo[3.2.0]heptan-2-one](/img/structure/B14635718.png)
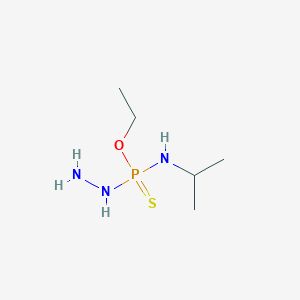

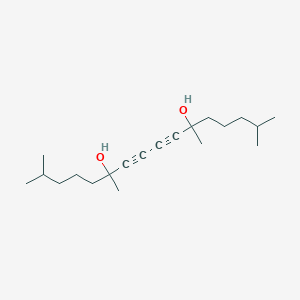
![1,3-Diphenyl-9H-indeno[2,1-c]pyridine](/img/structure/B14635747.png)
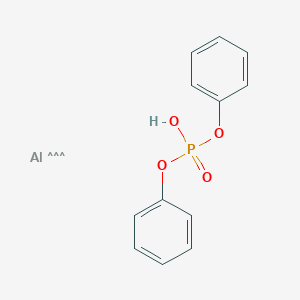
![2,6-Dioxabicyclo[3.1.1]heptane](/img/structure/B14635758.png)
